6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
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Overview
Description
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde is an organic compound that features a biphenyl core substituted with fluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of different substituents on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents.
Major Products Formed
Oxidation: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: A variety of substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid
- 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde is unique due to the combination of fluoro and trifluoromethoxy substituents on the biphenyl core. These groups impart distinct electronic and steric properties, making the compound valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCUKJRWRFUUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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